molecular formula C14H15BrN2O2S B15107610 5-bromo-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide

5-bromo-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No.: B15107610
M. Wt: 355.25 g/mol
InChI Key: KXIHSTDDQPHOGR-UHFFFAOYSA-N
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Description

5-bromo-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, two methyl groups, and a pyridinylmethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide typically involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 2-pyridinylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative, while oxidation could lead to the formation of sulfonic acid derivatives.

Scientific Research Applications

5-bromo-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
  • 4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
  • 5-bromo-2,4-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

Uniqueness

5-bromo-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom and the pyridinylmethyl group can enhance its binding affinity to certain enzymes, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H15BrN2O2S

Molecular Weight

355.25 g/mol

IUPAC Name

5-bromo-2,4-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C14H15BrN2O2S/c1-10-7-11(2)14(8-13(10)15)20(18,19)17-9-12-5-3-4-6-16-12/h3-8,17H,9H2,1-2H3

InChI Key

KXIHSTDDQPHOGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CC=N2)Br)C

Origin of Product

United States

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